molecular formula C9H9NOS B1626516 3-(Methylsulfinyl)-1H-indole CAS No. 86925-06-6

3-(Methylsulfinyl)-1H-indole

Cat. No.: B1626516
CAS No.: 86925-06-6
M. Wt: 179.24 g/mol
InChI Key: QUHKXHIIVIIDHZ-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)-1H-indole: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a methylsulfinyl group attached to the third position of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)-1H-indole typically involves the introduction of a methylsulfinyl group to the indole ring. One common method is the oxidation of 3-(Methylthio)-1H-indole using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: 3-(Methylsulfonyl)-1H-indole.

    Reduction: 3-(Methylthio)-1H-indole.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Methylsulfinyl)-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the behavior of indole derivatives in biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known for their pharmacological activities, and this compound is explored for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

    3-(Methylthio)-1H-indole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    3-(Methylsulfonyl)-1H-indole: An oxidized form of 3-(Methylsulfinyl)-1H-indole with a sulfonyl group.

    Indole-3-carbinol: A naturally occurring indole derivative with different biological activities.

Uniqueness: this compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This functional group can undergo various chemical transformations, making the compound versatile in synthetic and research applications .

Properties

IUPAC Name

3-methylsulfinyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12(11)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHKXHIIVIIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515716
Record name 3-(Methanesulfinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86925-06-6
Record name 3-(Methanesulfinyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium persulfate (KHSO5, 55 g, 179 mmol) in water (300 ml) was slowly added to a solution of 3-methylthioindole (29.3 g, 179 mmol) in methanol (300 ml) cooled in a ice bath. One half hour after the addition was completed, water was added, the solution was saturated with sodium chloride and the product was extracted into chloroform. The extract was dried, evaporated in vacuo and the residue was crystallized from chloroform-ethyl acetate to give the title product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
29.3 g
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reactant
Reaction Step One
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Quantity
300 mL
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solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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